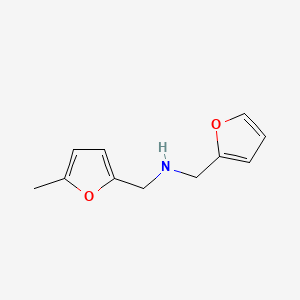

Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine: is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine typically involves the reaction of furan derivatives with appropriate amine precursors. One common method is the condensation reaction between 2-furylmethyl chloride and 5-methyl-2-furylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the furan rings into tetrahydrofuran derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Furan carboxylic acids.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted amines and amides.

Applications De Recherche Scientifique

Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine is an organic compound featuring a furan ring and a thiophene moiety, with a molecular weight of approximately 207.3 g/mol. It combines aromatic properties from both furan and thiophene rings, making it interesting in medicinal chemistry and organic synthesis.

Potential Applications

Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine and similar compounds have potential applications in:

- Drug discovery

- Medicinal chemistry

- Organic synthesis

Interaction Studies

Interaction studies involving furan-based compounds often focus on their ability to bind to biological targets such as enzymes or receptors. For instance, studies have evaluated their role as enzyme inhibitors which could lead to therapeutic applications in treating diseases like cancer or infections. The binding affinity and specificity can be assessed using techniques such as surface plasmon resonance or molecular docking simulations.

Structure-Activity Relationship (SAR) Analysis

SAR analyses of synthesized (5-phenylfuran-2-yl)methanamine derivatives have led to the identification of potent compounds . For example, one compound displayed 63 ± 5% and 35 ± 3% inhibition against SIRT2 at 100 μM and 10 μM, respectively . Another compound (25) with an IC50 value of 2.47 μM, was more potent than AGK2 (IC50 = 17.75 μM) and likely possesses better water solubility (cLogP = 1.63 and cLogS = -3.63) . Molecular docking analyses indicated that this compound fitted well with the induced hydrophobic pocket of SIRT2 .

Conversion to Value-Added Chemicals

2-methylfuran can be converted into value-added chemicals and liquid fuels . For example, methylfuran derived from lignocellulose with furfural, ethyl levulinate, and acetone can be used for the HAA reaction . Under optimized conditions (2 h, 323 K), the HAA product yield of furfural and 2-MF can reach 75% . Under these reaction conditions, methylfuran undergoes hydroxyalkylation/alkylation with ethyl levulinate and acetone to produce ethyl 4,4-bis(5-methylfuran-2-yl) pentanoate and 5,5′-(propane-2-diyl)bis(2-methylfuran) in yields of 24% and 14%, respectively .

Analogues

Several compounds share structural features with furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine:

| Compound Name | Structure Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| Furan | Simple five-membered ring | Antimicrobial | Basic structure without substituents |

| Thiophene | Five-membered ring with sulfur | Anticancer | Lacks the furan moiety |

| Benzothiazole | Contains sulfur and nitrogen in a fused ring system | Antitubercular activity | More complex fused ring structure |

| Furan Derivatives (e.g., Furan-2-carboxylic acid) | Contains carboxylic acid functional group | Various biological activities | Functional group alters reactivity |

Mécanisme D'action

The mechanism of action of Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The furan rings can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

Furan, 2-methyl-: A simpler furan derivative with a single methyl group.

Furan, 2-(2-furanylmethyl)-5-methyl-: A related compound with a similar structure but different substitution pattern.

Uniqueness

Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine is unique due to its dual furan rings connected by a methylene bridge and the presence of an amine group. This structure imparts distinct chemical and physical properties, making it valuable for various applications .

Activité Biologique

Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various biological targets such as cancer cell lines and bacteria.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, often involving the reaction of furan derivatives with amines. The structural characteristics of furan derivatives play a crucial role in their biological activities. For instance, modifications on the furan ring can enhance or diminish the compound's efficacy against specific targets.

Table 1: Synthesis Overview

Anticancer Activity

Research has shown that furan derivatives exhibit significant anticancer properties. For example, compounds derived from furan have been tested against various cancer cell lines, including HeLa and HepG2. The compound F2MPA (N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine) demonstrated notable inhibitory effects on MAO-B, which is linked to neuroprotective and anticancer activities.

Case Study: F2MPA

In a study evaluating the biological activity of F2MPA, it was found to inhibit hMAO-B with an IC50 value of 5.16 μM, highlighting its potential as a therapeutic agent for conditions involving oxidative stress and cancer proliferation .

Antibacterial Activity

Furan derivatives also exhibit antibacterial properties. A study indicated that certain furan-based compounds showed potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanisms behind this activity often involve disruption of bacterial cell walls or interference with metabolic pathways.

Table 2: Antibacterial Activity of Furan Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | References |

|---|---|---|---|

| Compound 1 | Staphylococcus aureus | 500 | |

| Compound 2 | Escherichia coli | 250 |

The biological activity of furan derivatives is attributed to their ability to interact with various molecular targets within cells. For instance:

- Inhibition of Enzymes : Compounds like F2MPA inhibit monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism and has implications in cancer treatment .

- Cytotoxicity : Many furan derivatives induce cytotoxic effects in cancer cells through apoptosis or necrosis pathways .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of furan derivatives, demonstrating that specific substitutions on the furan ring can enhance biological activity. For example, the presence of hydroxymethyl groups has been linked to increased cytotoxicity against cancer cell lines .

Propriétés

IUPAC Name |

1-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-9-4-5-11(14-9)8-12-7-10-3-2-6-13-10/h2-6,12H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSWTCZZXWQCFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.